molecular formula C12H20FNO2 B13221918 tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13221918
M. Wt: 229.29 g/mol
InChI Key: YUQPEQZASIEQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate (CAS 2059998-93-3) is a fluorinated spirocyclic building block of high value in medicinal chemistry and drug discovery research . Its unique structure, featuring a spiro[2.5]octane scaffold and a fluorine atom, is instrumental in the exploration and synthesis of novel bioactive molecules. This compound is particularly relevant in the development of targeted protein degraders, a pioneering therapeutic strategy. Research indicates that analogous azaspiro[2.5]octane cores serve as critical components in small-molecule degraders, such as hydrophobic tags, which can induce the degradation of challenging drug targets like the hepatitis B virus core protein (HBC) through mechanisms involving the autophagy-lysosome pathway . The incorporation of the fluorine atom can significantly modulate the compound's physicochemical properties, including metabolic stability, membrane permeability, and overall lipophilicity, making it a versatile scaffold for optimizing drug-like characteristics . As a Boc-protected amine, it readily undergoes deprotection to facilitate further synthetic elaboration, allowing researchers to efficiently build complex molecular architectures. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H20FNO2

Molecular Weight

229.29 g/mol

IUPAC Name

tert-butyl 8-fluoro-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C12H20FNO2/c1-11(2,3)16-10(15)14-7-6-12(4-5-12)9(13)8-14/h9H,4-8H2,1-3H3

InChI Key

YUQPEQZASIEQET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection of the amine group: The amine group can be protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate 4-Fluoro C₁₂H₁₉FNO₂ 228.28 (calc.) Electron-withdrawing F enhances metabolic stability; used in kinase inhibitors .
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate 4-Ketone (oxo) C₁₂H₁₉NO₃ 225.28 Reactive carbonyl for nucleophilic additions; intermediate in antimalarial drug synthesis .
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate 1-Oxa (oxygen in ring) C₁₁H₁₉NO₃ 213.28 Ether oxygen alters ring basicity; precursor for spirocyclic amines .
tert-Butyl 1,1,2-tribromo-6-azaspiro[2.5]octane-6-carboxylate 1,1,2-Tribromo C₁₂H₁₇Br₃NO₂ 468.94 Bromine substituents enable cross-coupling reactions; used in halogenation studies .
tert-Butyl 2-cyano-6-azaspiro[2.5]octane-6-carboxylate 2-Cyano C₁₃H₂₀N₂O₂ 236.31 Electron-withdrawing cyano group stabilizes intermediates; building block for peptidomimetics .
(S)-tert-Butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate 5-Hydroxymethyl C₁₃H₂₃NO₃ 241.33 Hydroxyl group enhances solubility; chiral center used in asymmetric synthesis .

Physicochemical Properties

  • Lipophilicity: The tert-butyl ester group increases lipophilicity across all analogs, enhancing membrane permeability. Fluorine and cyano substituents further augment logP values compared to polar hydroxymethyl or oxo groups .
  • Melting Points : The 4-oxo derivative is a solid (storage at 2–8°C), while brominated and fluorinated analogs are typically oils or low-melting solids .

Biological Activity

Tert-butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a fluorine atom. This compound belongs to the class of azaspiro compounds, which have garnered interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

  • Molecular Formula : C12H20FNO2
  • Molecular Weight : 229.29 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which highlight the complexity and significance of this compound in research and development. The synthetic pathways often require careful manipulation of functional groups to achieve the desired biological properties.

Research indicates that azaspiro compounds, including this compound, may exhibit diverse biological activities through interactions with various biological targets such as enzymes and receptors. These interactions are crucial for determining the pharmacological profiles of such compounds.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with specific biological targets. Preliminary findings suggest that this compound may influence several biochemical pathways, although comprehensive studies are still required to elucidate its full pharmacological potential.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into the unique biological activity of this compound:

Compound NameCAS NumberUnique Features
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate1101840-72-5Hydroxyl group instead of fluorine
Tert-butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate1488603-22-0Amino group providing different reactivity
Tert-butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate1282531-99-0Contains two fluorine atoms

These compounds illustrate how variations in functional groups can significantly influence chemical reactivity and biological activity.

Potential Applications

This compound has potential applications in various fields, particularly in drug discovery for compounds that modulate biological systems. Its structural complexity may allow it to serve as a scaffold for developing new therapeutic agents targeting specific diseases.

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